molecular formula C14H26FNO5 B6184960 tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate CAS No. 2757961-56-9

tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate

Cat. No. B6184960
CAS RN: 2757961-56-9
M. Wt: 307.4
InChI Key:
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Description

Tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate, also known as tert-butyl (2S,4S)-2-{[(t-butoxycarbonyl)amino]fluoro}-5-hydroxypentanoate, is a synthetic compound of the tert-butyl group and the pentanoate group. It is a white, crystalline solid with a melting point of 73-76°C and a boiling point of 162-164°C. This compound has a variety of applications in scientific research and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate has a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other organic compounds. It has also been used as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase, and as an inhibitor of protein kinases.

Mechanism of Action

Tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate acts as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase, and as an inhibitor of protein kinases. It has been shown to inhibit the activity of enzymes and proteins by binding to their active sites and blocking their activity.
Biochemical and Physiological Effects
Tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate has been studied for its biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of enzymes and proteins, such as cyclooxygenase and lipoxygenase, and can also inhibit the activity of protein kinases. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate has several advantages and limitations for lab experiments. The advantages of using this compound include its availability, low cost, and ease of synthesis. However, it is important to note that this compound is toxic and should be handled with care.

Future Directions

The potential future directions for the use of tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate include further research into its biochemical and physiological effects, as well as its potential applications in drug development and drug delivery. Additionally, further research into the synthesis of this compound could lead to improved synthesis methods and increased yields. Furthermore, further research into the mechanism of action of this compound could lead to the development of more effective inhibitors of enzymes and proteins. Finally, further research into the safety and toxicity of this compound could lead to the development of more effective safety protocols when handling this compound.

Synthesis Methods

Tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate can be synthesized by a two-step process. The first step involves the reaction of tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate alcohol and tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate bromide, which produces tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate bromide and tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate alcohol. The second step involves the reaction of tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate bromide and pentanoic acid, which produces tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate involves the protection of the amine group, followed by the introduction of the fluoro and hydroxyl groups, and finally the deprotection of the amine group.", "Starting Materials": [ "L-alanine", "tert-butyl chloroformate", "tert-butanol", "sodium fluoride", "sodium hydroxide", "acetic acid", "diethyl ether" ], "Reaction": [ "Protection of the amine group of L-alanine with tert-butyl chloroformate and tert-butanol to form tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate", "Introduction of the fluoro group by treating tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate with sodium fluoride in acetic acid to form tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropropanoate", "Introduction of the hydroxyl group by treating tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropropanoate with sodium hydroxide in water to form tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate", "Deprotection of the amine group by treating tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate with sodium hydroxide in water and diethyl ether to form (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoic acid" ] }

CAS RN

2757961-56-9

Product Name

tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate

Molecular Formula

C14H26FNO5

Molecular Weight

307.4

Purity

95

Origin of Product

United States

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